13278-70-8
Description
The compound with CAS registry number 13278-70-8 is a chemical entity of interest in pharmaceutical and chemical research. For instance, compounds like those described in (e.g., CAS 918538-05-3) are characterized by their molecular formulas, spectral data, and bioactivity profiles, which are critical for drug discovery and toxicology studies .
Key parameters for characterizing such compounds typically include:
- Molecular formula and weight.
- Spectral data (NMR, IR, MS).
- Bioactivity (e.g., kinase inhibition, solubility, toxicity).
- Synthesis routes and reaction yields.
These parameters are often cataloged in databases such as KLSD (Kinase Ligand Similarity and Diversity) and The Merck Index, which provide standardized comparisons for structurally or functionally related compounds .
Properties
CAS No. |
13278-70-8 |
|---|---|
Molecular Formula |
C12H23N5O6 |
Molecular Weight |
333.35 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs
Structural analogs of "13278-70-8" are defined by shared molecular scaffolds or functional groups. For example:
Key Observations :
- This compound and 918538-05-3 share a triazine core but differ in substituent positions (e.g., chlorine atoms), impacting their electronic environments and NMR profiles .
- Chlorinated heterocycles like these often exhibit enhanced metabolic stability compared to non-halogenated analogs, as seen in kinase inhibitors .
Functional Analogs
Functional analogs are defined by similar biological activities or applications. For example:
Key Observations :
Analytical Characterization :
- HPLC purity thresholds (>95%) and spectral consistency (e.g., UV λmax at 254 nm for aromatic systems) are critical for quality control, as mandated in and .
- Discrepancies in melting points or NMR shifts between batches can indicate impurities or polymorphic variations, necessitating rigorous validation .
Research Findings and Implications
- Structural Modifications : Substituting chlorine with bulkier groups (e.g., isopropyl) in triazine analogs can enhance target selectivity but may reduce solubility .
- Database Utility : Platforms like KLSD enable rapid comparisons of bioactivity data across kinase inhibitors, accelerating lead optimization .
- Toxicological Variability: Zebrafish embryo assays () reveal that minor structural changes in chlorinated compounds can drastically alter developmental toxicity, emphasizing the need for predictive modeling .
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